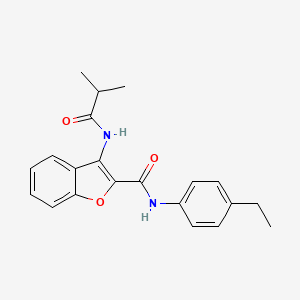

N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-14-9-11-15(12-10-14)22-21(25)19-18(23-20(24)13(2)3)16-7-5-6-8-17(16)26-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVRIMGZNYDGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring. The isobutyramido group is then introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), alkyl halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:

- Reagent in Organic Reactions: Acts as a reagent in coupling reactions and other transformations.

- Building Block for Drug Development: Its unique structure can lead to novel derivatives with enhanced properties.

Biology

The compound is being studied for its potential biological activities, which include:

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.

- Anticancer Activity: Research indicates that it could inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.

Medicine

In the medical field, this compound is investigated for:

- Therapeutic Applications: Potential use in developing drugs targeting specific diseases, particularly cancer.

- Mechanism of Action: It may modulate signaling pathways related to inflammation and cancer progression through enzyme inhibition.

Industry

The compound finds applications in the production of specialty chemicals and materials due to its unique properties:

- Specialty Chemicals Production: Used in creating materials with specific chemical characteristics.

- Industrial Applications: Its derivatives may have utility in various industrial processes.

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Case Study 2 | Antimicrobial Activity | Showed effective inhibition of bacterial growth in vitro. |

| Case Study 3 | Drug Development | Identified as a lead compound for further modification in drug design targeting specific receptors. |

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Overlaps

Key Compounds for Comparison :

VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide) :

- Structural Similarities : Both compounds share the N-(4-ethylphenyl) group, a critical moiety in insect chemoreception .

- Functional Differences : VUAA1 acts as a mosquito larval repellent by targeting odorant receptors (ORs), while the benzofuran core in the target compound may confer distinct binding affinities due to its planar aromatic system .

DEET (N,N-diethyl-meta-toluamide) :

- Structural Contrast : DEET lacks a heterocyclic core (e.g., benzofuran or triazole) but shares amide functionality.

- Functional Context : DEET is a broad-spectrum adult mosquito repellent, whereas the target compound’s benzofuran scaffold may enhance stability or specificity for larval stages .

Sulcatone and Dimethyl Disulfide: Functional Overlap: These volatile organic compounds (VOCs) induce aversive behaviors in mosquito larvae, similar to hypothesized effects of the target compound. However, their non-amide structures limit direct structural comparisons .

Stability and Selectivity

- Benzofuran vs. Triazole Cores : The benzofuran ring in the target compound may enhance photostability compared to VUAA1’s triazole-thioether linkage, which is prone to oxidative degradation.

- 4-Ethylphenyl Group: Shared with VUAA1, this group is critical for binding to insect ORs but may reduce selectivity in non-target organisms .

Biological Activity

N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran core with a carboxamide functional group, which is known to influence its biological activity. The synthesis of similar compounds often involves the use of substituted anilines and carboxylic acids, following established organic synthesis protocols.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of related compounds, suggesting that modifications to the benzofuran structure can enhance efficacy against various cancer cell lines. For instance, carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anti-cancer activity against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated varying degrees of cytotoxicity, with certain derivatives achieving cell viability percentages as low as 33.29% in HepG2 cells when compared to standard treatments like doxorubicin .

Table 1: Anti-Cancer Activity of Related Compounds

| Compound | Cell Line | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| 4d | HepG2 | 33.29 | - |

| 4a | HepG2 | 35.01 | - |

| 4b | HepG2 | 37.31 | - |

| Doxorubicin | HepG2 | 0.62 | - |

The structure-activity relationship (SAR) analysis indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity, while bulky groups may reduce potency against certain cancer types .

Anti-Microbial Activity

The compound's anti-microbial properties have also been investigated, with similar derivatives exhibiting varying degrees of inhibition against common pathogens. For example, compounds derived from furan-2-carboxamide showed inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 230 µg/mL for certain derivatives .

Table 2: Anti-Microbial Activity of Related Compounds

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4d | S. aureus | 12 | 270 |

| 4e | E. coli | 12 | 300 |

| 4b | B. cereus | 16 | 230 |

These findings suggest that modifications to the compound's structure can lead to significant improvements in its anti-microbial efficacy, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

A case study approach has been utilized in some research to explore the effects of these compounds on specific cell types and their mechanisms of action. For instance, studies utilizing flow cytometry have shown that certain derivatives can induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells . This mechanism is crucial for understanding how these compounds can be optimized for therapeutic use.

The proposed mechanism for the anti-cancer activity includes induction of apoptosis through modulation of cell cycle progression and potential interference with signaling pathways involved in tumor growth . Additionally, the presence of specific functional groups appears to enhance interaction with cellular targets, leading to increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted anilines. For example, a multi-step procedure may include:

Preparation of benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes.

Activation of the carboxylic acid using coupling agents (e.g., HATU or EDC) for amide bond formation with 4-ethylaniline derivatives.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to improve yields. In related benzofuran carboxamide syntheses, yields of ~45% have been achieved using THF as a solvent and LiBH₄ for reduction steps .

- Key Considerations : Monitor intermediates via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the benzofuran core, ethylphenyl substituents, and isobutyramido group. For example, aromatic protons in benzofuran appear at δ 7.0–7.6 ppm, while ethyl groups show signals at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]+ for C₂₃H₂₄N₂O₃: ~401.18 g/mol).

- Elemental Analysis : Confirms C, H, N composition (±0.4% deviation acceptable).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent used, cell line variability).

Control Experiments : Compare activity in parallel assays (e.g., enzymatic vs. cell-based). For example, calmodulin-binding assays (as in related compounds like VUAA1) may show differential activity due to protein concentration or buffer ionic strength .

Dose-Response Curves : Ensure linearity across concentrations; outliers may indicate aggregation or solubility issues.

Structural Analogues : Test derivatives to isolate pharmacophore contributions (e.g., replacing the ethylphenyl group with halogenated aryl groups).

Q. What strategies are recommended for analyzing this compound’s binding mode to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with purified target proteins. SHELX programs are widely used for refining crystal structures, though resolution >1.5 Å is ideal .

- Molecular Dynamics Simulations : Use software like GROMACS to model interactions, focusing on hydrogen bonds between the carboxamide group and active-site residues.

- SAR (Structure-Activity Relationship) Studies : Modify substituents (e.g., isobutyramido to acetamido) and correlate changes with binding affinity data .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- LC-MS/MS : Employ a reverse-phase C18 column with a gradient of acetonitrile/water (+0.1% formic acid). Use deuterated internal standards to correct for matrix effects.

- Validation Parameters : Assess recovery (>85%), linearity (R² >0.99), and LOQ (Limit of Quantification; ≤10 ng/mL).

- Protein Binding : Pre-treat samples with acidified methanol to precipitate proteins, minimizing interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.